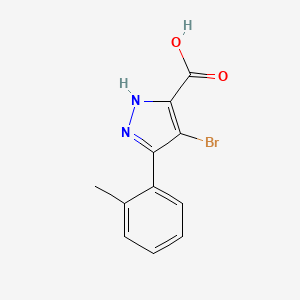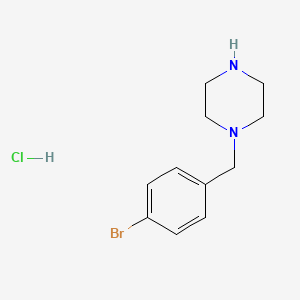
1-(4-Bromobenzyl)piperazine hydrochloride
Overview
Description
1-(4-Bromobenzyl)piperazine Hydrochloride is a chemical compound useful in the synthesis of large bifunctional heterocycles used in targeted degradation of rapidly accelerated fibrosarcoma polypeptides .
Synthesis Analysis
The synthesis of 1-(4-Bromobenzyl)piperazine Hydrochloride involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis
The molecular structure of 1-(4-Bromobenzyl)piperazine Hydrochloride is represented by the linear formula: C11 H15 Br N2 . Cl H. The Inchi Code for the compound is 1S/C11H15BrN2.ClH/c12-11-3-1-10 (2-4-11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Bromobenzyl)piperazine Hydrochloride include a molecular weight of 291.62 .Scientific Research Applications
Use in Synthesis and Biological Evaluation
- Scientific Field: Structural Chemistry
- Summary of Application: The compound “1-(4-Bromobenzyl)piperazine hydrochloride” is used in the synthesis of a new compound, “(E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one”, which is evaluated for its biological activity .
- Methods of Application: The structure of the new compound is confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions .
- Results or Outcomes: The maximum surface area of the molecule is occupied by C–H…O interactions . The biological activity in vitro and in vivo of the title compound is also evaluated .
Use in Drug Synthesis
- Scientific Field: Medicinal Chemistry
- Summary of Application: The piperazine moiety, such as that in “1-(4-Bromobenzyl)piperazine hydrochloride”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
- Methods of Application: The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 are considered, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
- Results or Outcomes: The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Use in Stroke Treatment Research
- Scientific Field: Neurology
- Summary of Application: The compound is used in the research of stroke treatment . Stroke is one of the major causes of death and disability worldwide . The majority (85%) of strokes is the ischemic stroke, i.e., a stroke resulting from an occlusion of a major cerebral artery .
- Methods of Application: The compound is evaluated for its biological activity in vitro and in vivo . The structure is confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .
- Results or Outcomes: The biological activity of the compound is evaluated . Evidence is accumulating that elevated levels of extracellular glutamate can damage neurons, and may be involved in CNS damage from conditions such as hyperglycemia, ischemia, hypoxia .
Use in Antifungal, Antidepressant, and Antiviral Research
- Scientific Field: Pharmacology
- Summary of Application: The compound is used in the synthesis of several novel organic compounds such as amides, sulphonamides, azetidinones, and imidazolinones . These derived compounds are applied in a number of different therapeutic areas, including antitumor, antifungal, antidepressant, and antiviral .
- Methods of Application: The compound is evaluated for its biological activity in vitro and in vivo . The structure is confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .
- Results or Outcomes: The biological activity of the compound is evaluated . Due to the capacity for adjusting the molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
Use in Synthesis of Piperazine Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: The compound is used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .
- Methods of Application: The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results or Outcomes: Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Safety And Hazards
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFYODBHQSMYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656849 | |
| Record name | 1-[(4-Bromophenyl)methyl]piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)piperazine hydrochloride | |
CAS RN |
510725-48-1 | |
| Record name | 1-[(4-Bromophenyl)methyl]piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



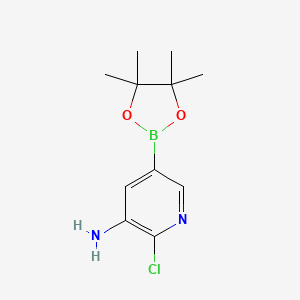
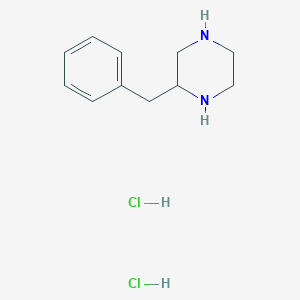
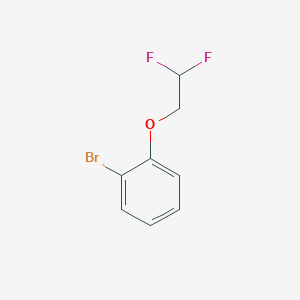
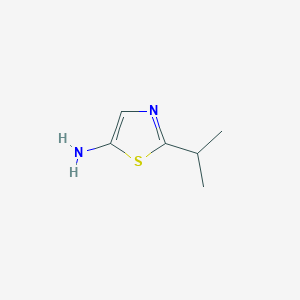
![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1519625.png)
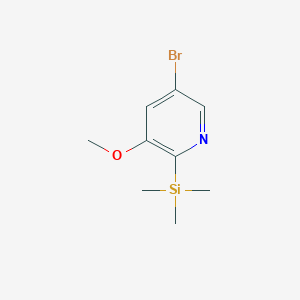
![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid hydrochloride](/img/structure/B1519627.png)
![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519628.png)
![5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519631.png)

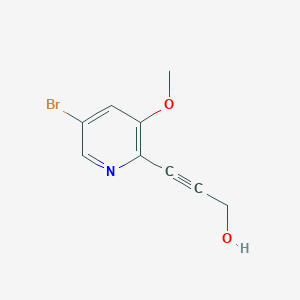
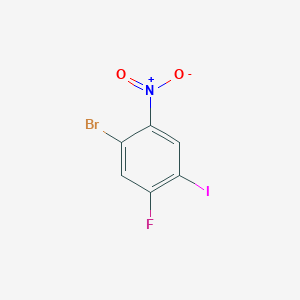
![(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1519637.png)
